N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-2-16(10(17)11(12,13)14)7-8-4-3-5-9(15)6-8/h3-6H,2,7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXBGSZHILOFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192040 | |
| Record name | N-[(3-Aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-17-3 | |
| Record name | N-[(3-Aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3-Aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategy
The synthesis generally follows a two-step approach:
- Step 1: Preparation of the amine intermediate — The 3-aminophenylmethyl moiety is introduced or protected to avoid side reactions.
- Step 2: Trifluoroacetylation — The amine is reacted with trifluoroacetic anhydride or related trifluoroacetylating agents to form the trifluoroacetamide.
This approach ensures selective formation of the trifluoroacetamide bond while maintaining the integrity of the aromatic amine.
Preparation of the Amine Intermediate
The starting amine, 3-aminobenzylamine or a derivative thereof, is often protected or modified to facilitate coupling. Protection strategies include:
- Carbamate protection (e.g., benzyl carbamate) to mask the amine during coupling reactions, as described in patent CN103124721B.
- Hydrogenolysis to remove protecting groups after coupling, yielding the free amine intermediate.
An example from the patent literature involves:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| A | Coupling of protected amine with trifluoroacetyl intermediate | Base, coupling agent (e.g., carbodiimides) | Formation of intermediate amide |
| B | Hydrogenolysis of protecting group | Hydrogen, Pd catalyst | Free amine intermediate |
| C | Salt formation (optional) | Acid HX (e.g., HCl, HBr) | Stable salt form of the amide |
This method ensures high purity and yield of the intermediate amine trifluoroacetamide.
Trifluoroacetylation Step
The key step involves trifluoroacetylation of the free amine or amine intermediate. Common reagents and conditions include:
- Trifluoroacetic anhydride (TFAA) in the presence of a base such as triethylamine.
- The reaction is typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures to control reactivity.
A representative reaction scheme is:
$$
\text{Amine} + \text{(CF}3\text{CO)}2\text{O} \xrightarrow[\text{Base}]{\text{Solvent, 0°C to RT}} \text{Trifluoroacetamide}
$$
This method yields the target trifluoroacetamide with high selectivity and minimal side products.
Alternative Synthetic Routes and Variations
- Direct coupling with trifluoroacetyl chloride is less common due to its high reactivity and potential side reactions.
- Use of trifluoroethyl intermediates has been patented, involving the formation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide intermediates, which can be further elaborated to the target compound.
- Sequential protection, coupling, and deprotection steps allow for selective functionalization and introduction of substituents on the aromatic ring or alkyl chain.
Representative Data Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting amine | 3-aminobenzylamine or protected derivative | Protection often required for selectivity |
| Trifluoroacetylating agent | Trifluoroacetic anhydride (TFAA) | Preferred for clean conversion |
| Base | Triethylamine or similar | Neutralizes acid byproducts |
| Solvent | Dichloromethane (DCM), tetrahydrofuran (THF) | Anhydrous conditions recommended |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Reaction time | 1–4 hours | Monitored by TLC or HPLC |
| Yield | 55–90% (varies by method and scale) | Purity >95% achieved after purification |
| Purification | Crystallization, flash chromatography, preparative HPLC | Ensures removal of impurities |
Research Findings and Optimization Notes
- The use of benzyl carbamate protecting groups facilitates selective coupling and clean deprotection by hydrogenolysis, minimizing side reactions.
- Trifluoroacetylation is highly efficient with TFAA, but reaction parameters such as temperature and stoichiometry must be optimized to prevent over-acylation or decomposition.
- The presence of electron-donating or withdrawing groups on the aromatic ring can influence reaction kinetics and yields, necessitating tailored approaches for substituted analogs.
- Salt formation (e.g., hydrochloride salt) of the final trifluoroacetamide improves compound stability and handling.
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new amide or ester compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a therapeutic agent due to its potential biological activities:
- Anticancer Activity : Preliminary studies indicate that N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide may inhibit the proliferation of cancer cells. For instance, it has been tested against melanoma cell lines, demonstrating significant cytotoxic effects that suggest it could serve as a lead compound for developing new anticancer therapies .
- Anti-inflammatory Properties : Research has also explored its role in modulating inflammatory responses. The compound's ability to interact with specific biological targets may help in designing anti-inflammatory drugs that can mitigate conditions like arthritis or other chronic inflammatory diseases .
Chemical Biology
The compound is utilized in chemical biology for:
- Enzyme Inhibition Studies : It acts as an inhibitor for certain enzymes involved in metabolic pathways. Studies have demonstrated its effectiveness in inhibiting deoxyxylulose phosphate synthase (Dxr), an enzyme critical for bacterial survival, thus indicating its potential as a novel antimicrobial agent .
Material Science
In material science applications:
- Synthesis of Functional Materials : this compound serves as a precursor for synthesizing various functional materials. Its unique trifluoromethyl group can impart desirable properties to polymers and coatings used in industrial applications.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the compound's effectiveness:
Mechanism of Action
The mechanism of action of N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. For instance, as an inhibitor of Na+/Ca2+ exchangers, the compound binds to the exchanger protein, preventing the exchange of sodium and calcium ions across the cell membrane. This inhibition can affect various cellular processes, including muscle contraction, neurotransmission, and cell signaling . The compound’s trifluoroacetamide moiety is crucial for its binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
a) N-Alkyl Trifluoroacetamides
- N-[(3-Aminophenyl)methyl]-N-methyl-2,2,2-trifluoroacetamide (CAS 329018-17-9): This analog replaces the ethyl group with a methyl group, reducing steric bulk and lipophilicity. The methyl substitution may enhance solubility but lower metabolic resistance compared to the ethyl variant .
- N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 61219-95-2): Features a dichloroacetamide core and allyl group, increasing electrophilicity.
b) Positional Isomerism and Aromatic Substituents
- 2,2,2-Trifluoro-N-(3-methoxy-2-methylphenyl)acetamide (CAS 1245645-40-2): The methoxy group at the meta-position donates electron density, contrasting with the electron-rich amino group in the target compound. This difference impacts hydrogen-bonding capacity and reactivity in coupling reactions .
- N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide :
Incorporates a dihydrothiophene ring, introducing conformational rigidity and sulfone-mediated polarity. Such structural motifs are common in bioactive molecules targeting enzymes or receptors .
c) Halogenated Analogs
- 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS 656227-27-9):
The chloroacetamide group increases electrophilicity, while the ortho-trifluoromethoxy substituent directs reactivity in substitution reactions. This compound exhibits higher topological polar surface area (38.3 Ų) compared to the target compound, suggesting reduced membrane permeability .
Physicochemical and Reactivity Comparisons
Key Observations :
- The ethyl group in the target compound balances lipophilicity (logP ~2.5) and steric effects, enabling efficient meta-borylation (98% yield in analogous Ir-catalyzed reactions) .
- Amino groups at the meta-position (as in the target) enhance aromatic electrophilic substitution rates compared to para-substituted benzothiazole derivatives .
Biological Activity
N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide is a compound that has garnered attention in various scientific fields due to its unique structure and potential biological activities. This article provides an overview of its synthesis, biological mechanisms, research findings, and applications.
Chemical Structure and Properties
Chemical Formula: CHFNO
Molecular Weight: 246.23 g/mol
CAS Number: 1087792-17-3
The compound features an aminobenzyl group, an ethyl group, and a trifluoroacetamide moiety, which contribute to its stability and biological activity. The trifluoroacetamide moiety is particularly significant for enhancing binding affinity to specific molecular targets .
Synthesis
The synthesis of this compound typically involves the reaction of 3-aminobenzylamine with ethyl trifluoroacetate. This reaction is facilitated by bases such as triethylamine under controlled conditions. Purification methods like recrystallization or chromatography are employed to achieve high purity.
This compound has been studied for its potential as an enzyme inhibitor , particularly targeting Na/Ca exchangers. By binding to the exchanger protein, the compound inhibits the exchange of sodium and calcium ions across cell membranes, affecting cellular processes such as muscle contraction and neurotransmission.
Research Findings
-
Inhibition of Na/Ca Exchangers:
- The compound effectively inhibits Na/Ca exchangers in various in vitro studies.
- This inhibition has implications for cardiac function and neuronal signaling pathways.
- Cytotoxicity Studies:
-
Selectivity Indices:
- The compound demonstrates selectivity towards cancer cells compared to normal cells, which is crucial for minimizing side effects in therapeutic applications.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the compound's effect on Na/Ca exchange in cardiac cells; observed significant inhibition at concentrations of 10 µM. |
| Study 2 | Evaluated cytotoxicity against HepG2 cells; IC value determined to be 25 µM. |
| Study 3 | Explored the compound's role as a potential anti-inflammatory agent; showed promise in reducing inflammatory markers in vitro. |
Comparison with Similar Compounds
The biological activity of this compound can be compared with other compounds having similar structural features:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| 3-Aminobenzamide | PARP inhibitor | DNA repair inhibition |
| 3-Aminobenzyl alcohol | Dynamin GTPase inhibitor | Anti-cancer activity |
| Amidine-based compounds | Enzyme inhibitors | Various therapeutic applications |
Q & A
Basic: What synthetic methodologies are recommended for N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized?
Answer:
The synthesis of trifluoroacetamide derivatives typically involves acylating amines with trifluoroacetic anhydride under controlled conditions. For example, N-benzyl-2,2,2-trifluoroacetamide was synthesized via Friedel–Crafts acylation using trifluoroacetic anhydride and benzylamine, yielding high-purity products . Key optimization parameters include:
- Temperature : Room temperature to mild heating (25–60°C) to avoid decomposition.
- Solvents : Anhydrous dichloromethane or THF to minimize side reactions.
- Catalysts : Lewis acids (e.g., AlCl₃) can accelerate acylation but require careful quenching.
Post-synthesis purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%).
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Structural validation and purity assessment require:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation (e.g., carbonyl signals at ~170 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-F (~1150 cm⁻¹) confirm functional groups .
Advanced: How can electronic effects of substituents influence the compound’s reactivity in nucleophilic reactions?
Answer:
The 3-aminophenyl group introduces electron-donating effects via the -NH₂ substituent, enhancing the aromatic ring’s nucleophilicity. Conversely, the trifluoroethyl group is strongly electron-withdrawing , polarizing the amide carbonyl and making it more susceptible to nucleophilic attack (e.g., hydrolysis or substitution) . For example:
- Hydrolysis : Under basic conditions, the amide bond may cleave due to increased electrophilicity of the carbonyl carbon.
- Electrophilic Aromatic Substitution (EAS) : The -NH₂ group directs substitutions to the meta position, but steric hindrance from the ethyl group may limit reactivity .
Advanced: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
Answer:
- Antifungal Activity : Follow protocols from N-benzyl-2,2,2-trifluoroacetamide studies, using microdilution assays against Aspergillus flavus or Candida albicans. Minimum Inhibitory Concentration (MIC) values ≤15.62 μg/mL indicate potent activity .
- Antibacterial Screening : Use agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains. Moderate activity is defined by inhibition zones ≥10 mm at 100 μg/mL .
- Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HeLa) to determine IC₅₀ values. For example, N-benzyl-2,2,2-trifluoroacetamide showed 75.3% cytotoxicity at 200 μg/mL .
Advanced: What computational approaches predict binding affinity to enzymatic targets like beta-lactamases?
Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to study interactions with targets such as AmpC beta-lactamase or CYP51 :
- Docking Workflow :
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Ser64 in AmpC) to guide structural optimization .
Advanced: How can structural modifications enhance the compound’s metabolic stability?
Answer:
- Fluorine Substitution : The trifluoroethyl group improves metabolic stability by resisting oxidative degradation in the liver .
- Amino Group Protection : Replace -NH₂ with acetyl or tert-butoxycarbonyl (Boc) groups to reduce rapid Phase I metabolism .
- Bioisosteric Replacements : Substitute the phenyl ring with pyridine or thiophene to modulate lipophilicity and CYP450 interactions .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Curves : Re-evaluate IC₅₀/MIC values using standardized protocols (e.g., CLSI guidelines) to control for variability in assay conditions .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound solubility, as aggregation can falsely reduce apparent activity .
- Enantiomeric Purity : Chiral HPLC separates stereoisomers, as inactive enantiomers may dilute observed efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
